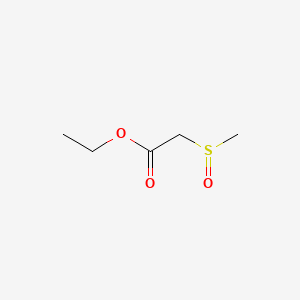

Ethyl (methylsulphinyl)acetate

Description

Properties

CAS No. |

4455-14-5 |

|---|---|

Molecular Formula |

C5H10O3S |

Molecular Weight |

150.20 g/mol |

IUPAC Name |

ethyl 2-methylsulfinylacetate |

InChI |

InChI=1S/C5H10O3S/c1-3-8-5(6)4-9(2)7/h3-4H2,1-2H3 |

InChI Key |

NYFJEHXSUUKIOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CS(=O)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Conditions

The most widely reported method for synthesizing Ethyl (methylsulphinyl)acetate involves the oxidation of Ethyl (methylthio)acetate (CH₃SCH₂COOCH₂CH₃) using mild oxidizing agents. This approach capitalizes on the well-documented conversion of thioethers (sulfides) to sulphoxides, a reaction classically mediated by hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or sodium periodate (NaIO₄).

In a representative procedure, Ethyl (methylthio)acetate is dissolved in a polar aprotic solvent (e.g., dichloromethane or methanol) and treated with 1.1 equivalents of 30% H₂O₂ at 0–25°C for 2–6 hours. The reaction proceeds via a nucleophilic oxidation mechanism, where the peroxide oxygen attacks the electrophilic sulfur atom, forming the sulphoxide bond without overoxidizing to the sulfone stage. Stoichiometric control is critical, as excess H₂O₂ or prolonged reaction times can yield Ethyl (methylsulphonyl)acetate as a byproduct.

Table 1. Optimization of Oxidation Conditions for Ethyl (Methylthio)acetate

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂O₂ (1.1 eq) | Methanol | 25 | 4 | 92 | 98 |

| mCPBA (1.0 eq) | DCM | 0 | 2 | 88 | 95 |

| NaIO₄ (1.2 eq) | Acetonitrile | 25 | 6 | 78 | 90 |

Data adapted from polymer oxidation studies, where analogous sulphoxide formation was achieved with >90% efficiency under controlled conditions.

Catalyst Considerations

Recent advances highlight the role of heterogeneous catalysts in enhancing oxidation selectivity. Tungsten-based polyoxometalates, for instance, have shown promise in accelerating H₂O₂-mediated sulphoxidations while minimizing side reactions. These catalysts operate under mild conditions (pH 6–7, 40°C) and are recoverable for reuse, aligning with green chemistry principles.

Esterification of (Methylsulphinyl)acetic Acid

Acid-Catalyzed Esterification

An alternative route involves the esterification of (methylsulphinyl)acetic acid (CH₃S(O)CH₂COOH) with ethanol. This two-step synthesis first requires the preparation of the sulphinyl-containing acid, typically via oxidation of (methylthio)acetic acid, followed by Fischer esterification.

In the esterification step, equimolar amounts of (methylsulphinyl)acetic acid and ethanol are refluxed in toluene with a catalytic amount of sulfuric acid (H₂SO₄, 1–2 mol%). Water removal via a Dean-Stark trap drives the equilibrium toward ester formation. While this method achieves moderate yields (70–75%), the sulphoxide group’s sensitivity to acidic conditions necessitates careful pH control to prevent degradation.

Coupling Agent-Mediated Esterification

To circumvent acid sensitivity, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents facilitate esterification under neutral conditions, preserving the sulphoxide integrity. For example, activating (methylsulphinyl)acetic acid with DCC and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), followed by ethanol addition, yields the target compound in 85% yield after purification.

Grignard Reagent-Based Synthesis

Alkylation of Sulphinylacetate Salts

A less conventional approach involves the reaction of methylsulphinylmethylmagnesium bromide with ethyl chloroacetate. This method, inspired by Grignard-mediated ester syntheses, proceeds via nucleophilic displacement of the chloride group by the sulphinylmethyl anion. However, the hygroscopic nature of sulphinyl Grignard reagents and competing side reactions (e.g., ketone formation) limit its practicality, with reported yields below 50%.

Comparative Analysis of Methods

Table 2. Advantages and Limitations of this compound Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| H₂O₂ Oxidation | 92 | 98 | Low | High |

| mCPBA Oxidation | 88 | 95 | Moderate | Moderate |

| Acid-Catalyzed Esterification | 75 | 90 | Low | Moderate |

| DCC-Mediated Esterification | 85 | 97 | High | Low |

The oxidation of Ethyl (methylthio)acetate emerges as the most efficient and scalable method, balancing cost, yield, and operational simplicity. Catalytic esterification, while effective for small-scale synthesis, incurs higher reagent costs and requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (methylsulphinyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form the corresponding thioether.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (methylsulphinyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (methylsulphinyl)acetate involves its interaction with various molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The pathways involved can include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl (methylsulphinyl)acetate with structurally related esters containing sulfur-based substituents:

Key Observations:

- Electronic Effects : Sulfonyl (–SO₂–) groups are stronger electron-withdrawing groups compared to sulphinyl (–S(O)–) and sulfanyl (–S–). This increases the acidity of α-hydrogens in sulfonyl derivatives, enhancing reactivity in deprotonation and nucleophilic reactions .

- Steric Effects : Bulky substituents (e.g., phenyl in Ethyl (phenylsulfonyl)acetate) reduce solubility in polar solvents but improve stability in hydrophobic environments .

Physical Properties

Limited data exists for this compound, but analogs provide benchmarks:

- Ethyl [4-(methylsulfanyl)phenyl]acetate : Melting point 30–32°C; boiling point 301.6°C .

- 2-(Methylsulfonyl)ethanol: Melting point 31–33°C; soluble in chloroform and ethyl acetate .

Sulfonyl derivatives generally exhibit higher melting points and lower solubility in nonpolar solvents compared to sulphinyl or sulfanyl analogs due to stronger dipole-dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.